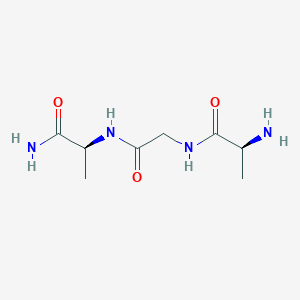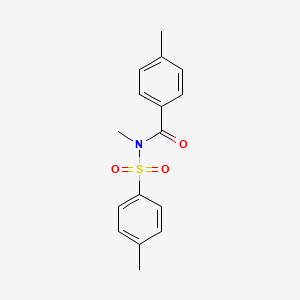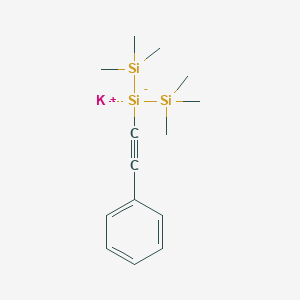
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide is a chemical compound with the molecular formula C14H21KSi2. It is a member of the silanide family, which contains an anionic silicon center. This compound is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent oxidation and moisture interference. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide involves the interaction of its anionic silicon center with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the trimethylsilyl groups, which stabilize the anionic silicon center and enhance its nucleophilicity .
Vergleich Mit ähnlichen Verbindungen
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide can be compared with other silanides such as tris(trimethylsilyl)silanide and triphenylsilanide. While all these compounds contain an anionic silicon center, this compound is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties. Similar compounds include:
- Tris(trimethylsilyl)silanide
- Triphenylsilanide
- Tris(tert-butyl)silanide
- Tris(pentafluoroethyl)silanide
These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
825626-75-3 |
|---|---|
Molekularformel |
C14H23KSi3 |
Molekulargewicht |
314.69 g/mol |
IUPAC-Name |
potassium;2-phenylethynyl-bis(trimethylsilyl)silanide |
InChI |
InChI=1S/C14H23Si3.K/c1-16(2,3)15(17(4,5)6)13-12-14-10-8-7-9-11-14;/h7-11H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
FCLXTALYOPQPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si-](C#CC1=CC=CC=C1)[Si](C)(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)



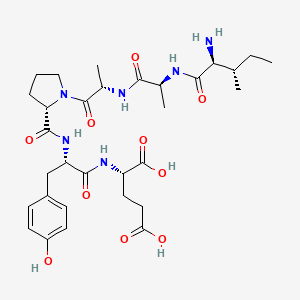
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)
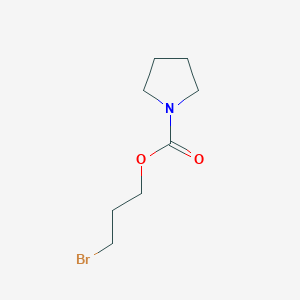
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)

